![molecular formula C8H6S3 B13453992 [2,2'-Bithiophene]-5-thiol CAS No. 159157-32-1](/img/structure/B13453992.png)
[2,2'-Bithiophene]-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bithiophene]-5-thiol is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring [2,2’-Bithiophene]-5-thiol is characterized by two thiophene rings connected at the 2-position, with a thiol group (-SH) attached to the 5-position of one of the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5-thiol typically involves the cross-coupling of 2-halothiophenes. One common method is the Stille coupling reaction, where 2-bromothiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., argon) and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5-thiol may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bithiophene]-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used in the presence of catalysts like iron(III) chloride (FeCl₃)
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
[2,2’-Bithiophene]-5-thiol has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in biosensors and as a component in drug delivery systems.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2,2’-Bithiophene]-5-thiol is primarily related to its electronic properties and ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a versatile component in various chemical processes. Additionally, the conjugated system of the thiophene rings allows for efficient charge transport, which is crucial for its applications in organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thieno[3,2-b]thiophene: A fused thiophene derivative with different electronic properties.
Terthiophene: Contains three thiophene rings, offering different conjugation and electronic characteristics.
Uniqueness
[2,2’-Bithiophene]-5-thiol is unique due to the presence of the thiol group, which imparts additional reactivity and functionality. This makes it a valuable building block for the synthesis of more complex molecules and materials with tailored properties .
Eigenschaften
CAS-Nummer |
159157-32-1 |
|---|---|
Molekularformel |
C8H6S3 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
5-thiophen-2-ylthiophene-2-thiol |
InChI |
InChI=1S/C8H6S3/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5,9H |
InChI-Schlüssel |
ABZATYIPXKNPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


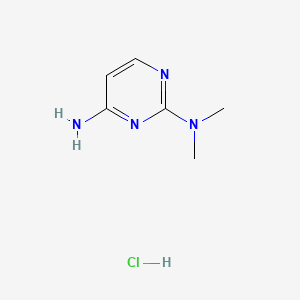
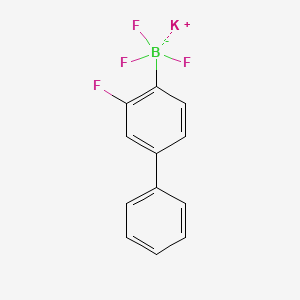
![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
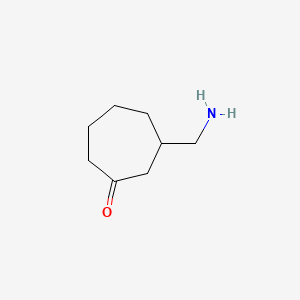
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
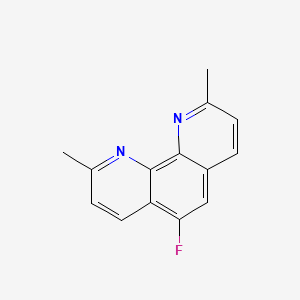

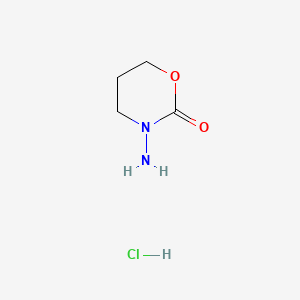
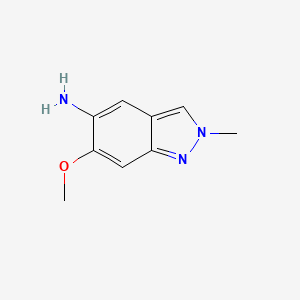
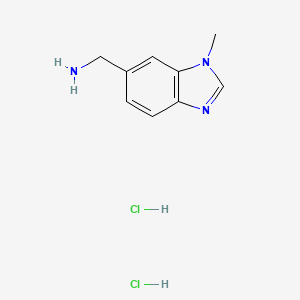

![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)

